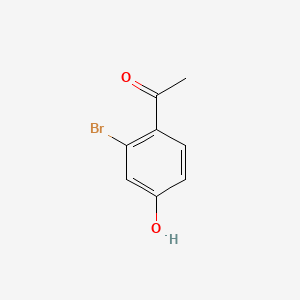

1-(2-溴-4-羟基苯基)乙酮

描述

“1-(2-Bromo-4-hydroxyphenyl)ethanone” is a chemical compound with the empirical formula C8H7BrO2 . It has a molecular weight of 215.04 .

Synthesis Analysis

A versatile one-pot strategy to synthesize alpha-Bromoketones from Secondary Alcohols using Ammonium Bromide and Oxone has been reported . This method could potentially be used to synthesize “1-(2-Bromo-4-hydroxyphenyl)ethanone”.

Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-4-hydroxyphenyl)ethanone” can be represented by the SMILES string O=C(C)C(C(O)=C1)=CC=C1Br . The InChI key for this compound is LQCMMXGKEGWUIM-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“1-(2-Bromo-4-hydroxyphenyl)ethanone” is a solid at room temperature . It has a molecular weight of 215.04 .

科学研究应用

Synthesis of Pharmaceutical Compounds

1-(2-Bromo-4-hydroxyphenyl)ethanone is utilized in the synthesis of various pharmaceutical drugs. Its structure serves as a key intermediate in the production of adrenaline-type medications . The bromine atom’s reactivity and the phenolic hydroxyl group’s ability to participate in further chemical transformations make it a valuable precursor in drug development.

Organic Synthesis

In organic chemistry, this compound is employed in the synthesis of complex molecules. It acts as a building block for the construction of more elaborate structures through reactions such as nucleophilic aromatic substitution or as a starting material for cross-coupling reactions .

Material Science

The compound’s properties are explored in material science for the development of novel materials. Its phenolic structure could be incorporated into polymers or coatings to impart specific characteristics like flame retardancy or UV stability .

Analytical Chemistry

In analytical chemistry, 1-(2-Bromo-4-hydroxyphenyl)ethanone can be used as a standard or reference compound. It helps in the calibration of instruments and ensures the accuracy of analytical methods .

Industrial Applications

Industrially, it finds use as a microbiocide or microbiostat. It controls slime-forming bacteria and fungi in various systems, including water cooling systems, oil recovery, and paper production . Its efficacy in preventing microbial growth is critical in maintaining industrial hygiene and efficiency.

Research and Development

This compound is significant in research and development for testing new synthetic pathways and reactions. It provides a model for studying bromination reactions and the behavior of phenolic compounds in various chemical environments .

安全和危害

未来方向

作用机制

Target of Action

The primary targets of 1-(2-Bromo-4-hydroxyphenyl)ethanone are Protein Tyrosine Phosphatases (PTPs) . Specifically, it inhibits SHP-1 (ΔSH2) and PTP1B . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

1-(2-Bromo-4-hydroxyphenyl)ethanone interacts with its targets by binding to the active sites of the PTPs, thereby inhibiting their activity . This inhibition results in an increase in phosphorylation levels of proteins, altering cellular signaling pathways .

Biochemical Pathways

The inhibition of PTPs affects various biochemical pathways. For instance, the inhibition of PTP1B can enhance insulin signaling, making this compound potentially useful in the treatment of type 2 diabetes . Similarly, the inhibition of SHP-1 can affect cell proliferation and apoptosis .

Pharmacokinetics

Given its molecular structure, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 1-(2-Bromo-4-hydroxyphenyl)ethanone’s action are primarily due to the altered phosphorylation state of proteins. This can lead to changes in cell signaling, gene expression, and cellular function . The specific effects can vary depending on the cell type and the specific PTPs that are inhibited .

Action Environment

The action, efficacy, and stability of 1-(2-Bromo-4-hydroxyphenyl)ethanone can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature . .

属性

IUPAC Name |

1-(2-bromo-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZMXDQVZPWRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057573 | |

| Record name | 1-(2-Bromo-4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-4-hydroxyphenyl)ethanone | |

CAS RN |

61791-99-9 | |

| Record name | 1-(2-Bromo-4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

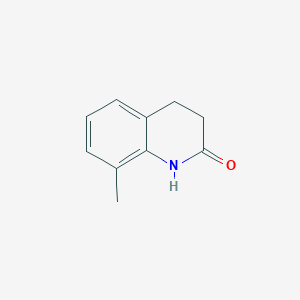

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)